An In-depth Technical Guide to Bismuth(III) 2-Ethylhexanoate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Bismuth(III) 2-Ethylhexanoate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth(III) 2-ethylhexanoate, often referred to as bismuth octoate, is an organobismuth compound with increasing significance in various industrial and research applications. Its low toxicity profile, particularly in comparison to organotin and other heavy metal compounds, has made it an attractive alternative as a catalyst and a precursor in materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of Bismuth(III) 2-ethylhexanoate, with a focus on its catalytic role in polyurethane chemistry. Detailed experimental protocols, data summaries, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and development.
Chemical Structure and Identification
Bismuth(III) 2-ethylhexanoate is a metal carboxylate where a central bismuth cation (Bi³⁺) is coordinated to three 2-ethylhexanoate anions. The "octoate" or "octanoate" designation in its common name refers to the eight-carbon carboxylate ligand, which is typically the branched isomer, 2-ethylhexanoate, due to its industrial availability and the resulting properties of the compound.
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Chemical Name: Bismuth(III) 2-ethylhexanoate
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Synonyms: Bismuth octoate, Bismuth tris(2-ethylhexanoate)[1]
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Molecular Weight: 638.61 g/mol [1]
The chemical structure can be represented as:
Bi[OOCCH(C₂H₅)C₄H₉]₃
The coordination of the carboxylate ligands to the bismuth center results in a complex that is soluble in many organic solvents, a key property for its applications in homogeneous catalysis.
Physicochemical Properties
Bismuth(III) 2-ethylhexanoate is typically a viscous, pale yellow to yellowish-brown liquid at room temperature. Its physical and chemical properties can vary slightly depending on the purity and the presence of any residual reactants or solvents.
Table 1: Physicochemical Properties of Bismuth(III) 2-Ethylhexanoate
| Property | Value | References |
| Appearance | Pale yellow to yellowish-brown viscous liquid | |
| Molecular Weight | 638.61 g/mol | [1] |
| Density | 1.22 - 1.28 g/cm³ at 25 °C | |
| Viscosity | ~50 mPa·s at 25 °C | |
| Flash Point | 72 - 158 °C | [4] |
| Water Solubility | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, toluene, and mineral spirits | [3] |
| Thermal Decomposition | Decomposes to form bismuth oxide, carbon monoxide, and carbon dioxide upon heating | [5] |
Synthesis of Bismuth(III) 2-Ethylhexanoate
Several methods for the synthesis of Bismuth(III) 2-ethylhexanoate have been reported. The most common laboratory and industrial-scale preparations involve the reaction of a bismuth precursor with 2-ethylhexanoic acid.
General Reaction Scheme
The synthesis generally follows the reaction of a bismuth(III) source, such as bismuth oxide or a bismuth salt, with 2-ethylhexanoic acid, often with heating to drive the reaction to completion and remove any byproducts like water.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of Bismuth(III) 2-ethylhexanoate.
Detailed Experimental Protocol (Representative)
This protocol is a composite representation based on common laboratory practices for the synthesis of metal carboxylates.
Materials:
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Bismuth(III) oxide (Bi₂O₃)
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2-Ethylhexanoic acid
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Toluene (or another suitable solvent for azeotropic water removal)
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Reaction flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or equivalent setup for water removal.
Procedure:
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Charging the Reactor: In a three-necked round-bottom flask, combine Bismuth(III) oxide and a stoichiometric excess of 2-ethylhexanoic acid (e.g., a 1:3.3 molar ratio of Bi₂O₃ to 2-ethylhexanoic acid). Add toluene to the flask to facilitate mixing and azeotropic removal of water.
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Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically continued until the theoretical amount of water has been collected and the reaction mixture becomes a clear, homogeneous solution.
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and any excess 2-ethylhexanoic acid under reduced pressure using a rotary evaporator.
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Purification and Isolation: The resulting crude product can be further purified by vacuum distillation if necessary. The final product, Bismuth(III) 2-ethylhexanoate, is obtained as a viscous liquid.
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Characterization: The identity and purity of the product should be confirmed by analytical techniques such as NMR and IR spectroscopy, and the bismuth content can be determined by titration or ICP-MS.
Spectral Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the three 2-ethylhexanoate ligands. The spectrum will show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the alkyl chains. The signals for the protons closest to the carboxylate group will be the most deshielded.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms of the 2-ethylhexanoate ligand. The carbonyl carbon of the carboxylate group will appear at the most downfield chemical shift.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrational modes of the 2-ethylhexanoate ligands. Key expected absorption bands include:
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~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.
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~1550-1610 cm⁻¹: Asymmetric stretching vibration of the carboxylate (COO⁻) group.
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~1400-1420 cm⁻¹: Symmetric stretching vibration of the carboxylate (COO⁻) group. The separation between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide information about its coordination mode to the bismuth center.
Applications
Bismuth(III) 2-ethylhexanoate has a range of applications, primarily driven by its catalytic activity and low toxicity.
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Polyurethane Catalyst: It is widely used as a catalyst in the production of polyurethane foams, coatings, adhesives, and elastomers. It promotes the reaction between isocyanates and polyols (the gelling reaction).[6][7]
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Precursor for Bismuth-containing Materials: It serves as a precursor in the synthesis of bismuth oxide thin films and other bismuth-based materials for applications in electronics and photocatalysis.
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Pharmaceutical and Cosmetic Applications: Due to the low toxicity of bismuth compounds, it finds use in some pharmaceutical and cosmetic formulations.
Catalytic Mechanism in Polyurethane Formation
Bismuth(III) 2-ethylhexanoate is an effective catalyst for the formation of urethane linkages. The mechanism is believed to involve the coordination of the alcohol (polyol) to the bismuth center, which increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.
Catalytic Cycle of Urethane Formation
Caption: Proposed catalytic cycle for urethane formation using a bismuth carboxylate catalyst.
The catalytic cycle can be described in the following steps:
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Alcohol Coordination: The alcohol (polyol) coordinates to the bismuth center of the catalyst, displacing one of the carboxylate ligands and forming a bismuth alkoxide intermediate.
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Isocyanate Coordination: The isocyanate then coordinates to the bismuth center.
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Nucleophilic Attack and Insertion: The coordinated alkoxide group performs a nucleophilic attack on the carbonyl carbon of the isocyanate. This is followed by an insertion of the isocyanate into the Bi-O bond of the alkoxide.
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Product Formation and Catalyst Regeneration: The resulting intermediate rearranges and, through proton transfer, releases the urethane product and regenerates the active bismuth carboxylate catalyst, which can then enter another catalytic cycle.
Safety and Handling
Bismuth(III) 2-ethylhexanoate is considered to have low toxicity compared to other heavy metal catalysts. However, as with all chemicals, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.[2][8]
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Handling: Use in a well-ventilated area or under a fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.[2][8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[2][8]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Conclusion
Bismuth(III) 2-ethylhexanoate is a versatile organometallic compound with a favorable safety profile that makes it a valuable component in various chemical processes, most notably as a catalyst in the polyurethane industry. Its well-defined chemical structure and predictable reactivity, coupled with its solubility in organic media, allow for its effective use in a range of applications. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and mechanism of action to support further research and development in the fields of catalysis, materials science, and drug development. Further studies to fully elucidate its spectral characteristics and optimize its catalytic performance will undoubtedly expand its utility in the future.
References
- 1. Bismuth tris(2-ethylhexanoate) | C24H45BiO6 | CID 3034787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. strem.com [strem.com]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 5. fishersci.com [fishersci.com]
- 6. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 8. gelest.com [gelest.com]
